molecular formula C18H15BrN2O3 B2577013 2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-ethoxyphenol CAS No. 850735-85-2

2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-ethoxyphenol

Cat. No. B2577013
M. Wt: 387.233
InChI Key: KAFMDJDBVBOLEF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Information about the chemical reactions involving “2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-ethoxyphenol” is not available in the sources I found .

Scientific Research Applications

Synthesis and Chemical Properties

2-(5-(2-Bromophenoxy)pyrimidin-4-yl)-5-ethoxyphenol, due to its complex structure, plays a crucial role in the synthesis and study of various pyrimidine derivatives, which are of significant interest in medicinal chemistry. For example, pyrimidine derivatives have been synthesized with potential antiviral activities, particularly against retroviruses, showcasing the importance of the pyrimidine core in pharmaceutical research (Hocková et al., 2003). Additionally, pyridopyrimidinones have been identified as selective aldose reductase inhibitors, indicating their potential in treating complications of diabetes, such as cataracts and neuropathy, through modulation of polyol pathway enzymes (La Motta et al., 2007).

Biological Activities

Research on pyrimidine derivatives has also extended to exploring their analgesic, antipyretic, and DNA cleavage activities, which further emphasizes the therapeutic potential of these compounds. Notably, certain pyrimidine-coumarin conjugates have exhibited significant analgesic and antipyretic effects, comparable to standard drugs like analgin and aspirin, along with notable DNA cleavage capabilities (Keri et al., 2010). Such findings underscore the diverse pharmacological applications of pyrimidine derivatives, ranging from pain management to potential antitumor activities.

Antimicrobial and Antifungal Applications

The synthesis and antimicrobial evaluation of novel pyrimidine derivatives, including those substituted with bromo and chloro groups, have revealed these compounds' capability to inhibit microbial growth. This suggests a promising avenue for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Mallikarjunaswamy et al., 2017).

properties

IUPAC Name

2-[5-(2-bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O3/c1-2-23-12-7-8-13(15(22)9-12)18-17(10-20-11-21-18)24-16-6-4-3-5-14(16)19/h3-11,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFMDJDBVBOLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC=C3Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(2-Bromophenoxy)pyrimidin-4-yl]-5-ethoxyphenol

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